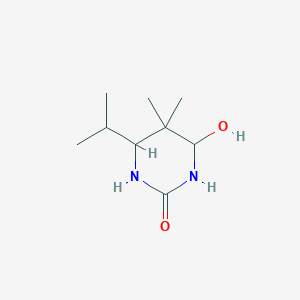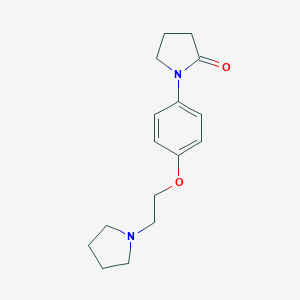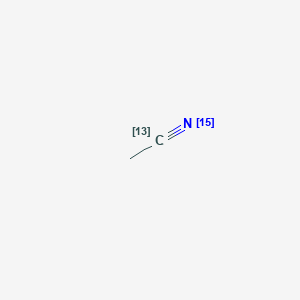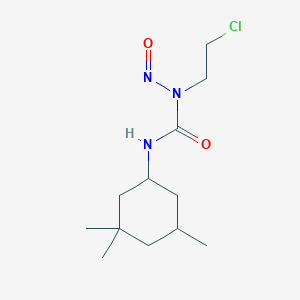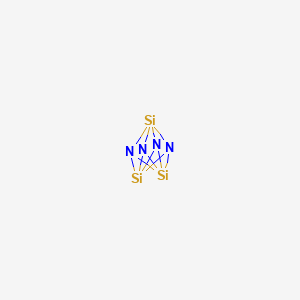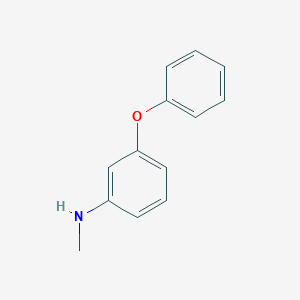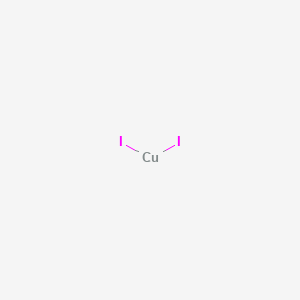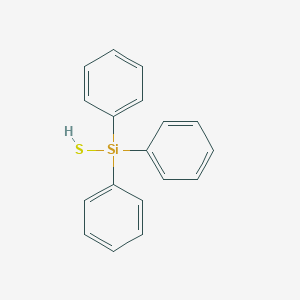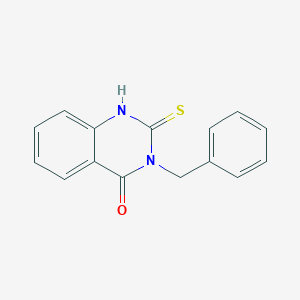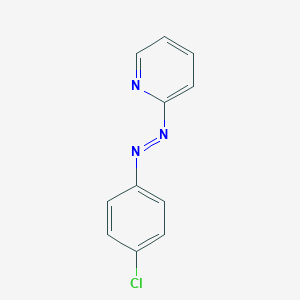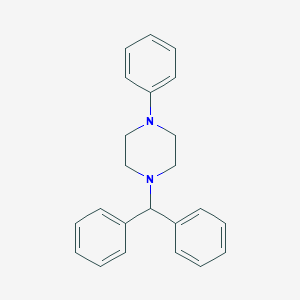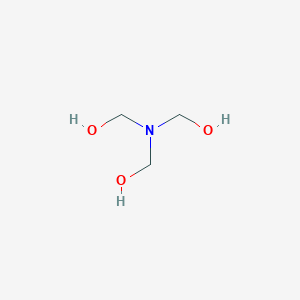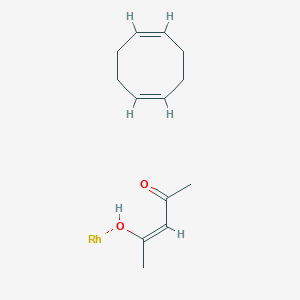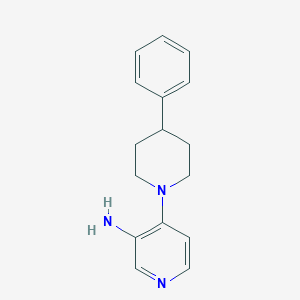
Perferryl iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perferryl iron is a highly reactive intermediate state of iron that has been extensively studied in recent years due to its potential role in various biological processes. It is formed by the reaction of hydrogen peroxide and iron, and its properties have been investigated in detail using various spectroscopic techniques.
Mecanismo De Acción
The mechanism of action of perferryl iron involves the transfer of an oxygen atom from the hydrogen peroxide to the iron center, resulting in the formation of a highly reactive intermediate state. This intermediate state can then react with various substrates, such as hydrogen donors, to form the corresponding products. The reactivity of perferryl iron is dependent on the nature of the substrate and the surrounding environment, such as pH and temperature.
Efectos Bioquímicos Y Fisiológicos
Perferryl iron has been shown to have both beneficial and detrimental effects on biological systems. On one hand, it can play a role in the detoxification of ROS and the regulation of cellular signaling pathways. On the other hand, it can cause oxidative damage to biomolecules and contribute to the development of various diseases, such as cancer and neurodegenerative disorders. The effects of perferryl iron are dependent on the concentration, duration, and location of its production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using perferryl iron in lab experiments include its high reactivity, stability, and ability to mimic the catalytic cycle of heme-containing enzymes. It can also be easily synthesized and characterized using various spectroscopic techniques. However, the limitations of using perferryl iron include its potential toxicity and the need for careful handling and storage. Its reactivity can also make it difficult to study its effects on biological systems in a controlled manner.
Direcciones Futuras
There are several future directions for the study of perferryl iron, including the development of new synthetic methods, the identification of new biological targets, and the investigation of its role in disease pathology. The use of perferryl iron in drug discovery and development is also an area of interest. Further studies are needed to fully understand the biochemical and physiological effects of perferryl iron and its potential as a therapeutic target for various diseases.
Conclusion:
In conclusion, perferryl iron is a highly reactive intermediate state of iron that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further studies are needed to fully understand the role of perferryl iron in biological systems and its potential as a therapeutic target.
Métodos De Síntesis
The synthesis of perferryl iron involves the reaction of hydrogen peroxide with iron in the presence of a suitable catalyst. The reaction can be carried out in various solvents, including water, acetonitrile, and methanol. The reaction conditions, such as temperature, pH, and concentration of reactants, can affect the yield and stability of the perferryl iron complex. Spectroscopic techniques, such as UV-Vis, EPR, and Mössbauer spectroscopy, have been used to characterize the perferryl iron complex.
Aplicaciones Científicas De Investigación
Perferryl iron has been shown to play a role in various biological processes, including enzymatic reactions, DNA damage, and oxidative stress. It has been implicated in the catalytic cycle of several heme-containing enzymes, such as peroxidases, catalases, and cytochromes P450. Perferryl iron has also been shown to be involved in the generation of reactive oxygen species (ROS) and oxidative damage to biomolecules, such as lipids, proteins, and DNA.
Propiedades
Número CAS |
14127-54-9 |
|---|---|
Nombre del producto |
Perferryl iron |
Fórmula molecular |
Fe+5 |
Peso molecular |
55.84 g/mol |
Nombre IUPAC |
iron(5+) |
InChI |
InChI=1S/Fe/q+5 |
Clave InChI |
CYCSEDRJRMCANL-UHFFFAOYSA-N |
SMILES |
[Fe+5] |
SMILES canónico |
[Fe+5] |
Otros números CAS |
14127-54-9 |
Sinónimos |
Fe(5+) iron (5+) ion iron(V) perferryl ion perferryl iron |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



